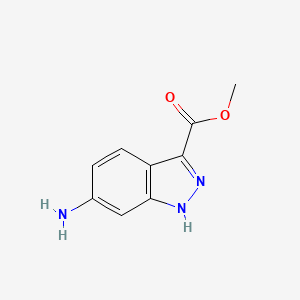

Methyl 6-amino-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHOTWJZRCUWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851652-52-3 | |

| Record name | Methyl 6-amino-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851652-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: Methyl 6-amino-1H-indazole-3-carboxylate

The Indazole Scaffold in Kinase Discovery & Heterocyclic Synthesis

Executive Summary & Chemical Identity

Methyl 6-amino-1H-indazole-3-carboxylate is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. It belongs to the class of "privileged structures" due to the indazole core's ability to mimic the purine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase active sites.

This compound is unique due to its orthogonal reactivity: the C3-ester allows for the generation of diverse amide libraries (interacting with the gatekeeper region), while the C6-amino group provides a vector for solubilizing tails or hydrophobic groups extending into the solvent front.

Physicochemical Profile

| Property | Data |

| CAS Number | 851652-52-3 (Commercial) |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=NNC2=C1C=CC(=C2)N |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |

| pKa (Calc) | ~3.5 (Indazole NH), ~4.0 (Aniline NH₃⁺) |

Synthetic Architecture

The synthesis of this compound typically follows a Retrosynthetic Logic that prioritizes the construction of the indazole ring before the reduction of the amine, to avoid interference with the diazotization steps required for ring closure.

Strategic Workflow (Graphviz)

The following diagram outlines the primary synthetic route starting from substituted phenylacetic acid derivatives, a method favored for its scalability and regiocontrol.

Figure 1: Synthetic pathway via the modified Jacobson indazole synthesis method.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate Rationale: Direct nitration of the indazole core often yields mixtures (C5 vs C6 isomers). Cyclization of a pre-nitrated benzene precursor ensures regio-purity.

-

Reagents: Methyl 2-amino-4-nitrophenylacetate (1.0 eq), Sodium Nitrite (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve the phenylacetate precursor in glacial acetic acid.

-

Cool to 0–5°C. Add aqueous NaNO₂ dropwise. Critical: Control temperature to prevent diazonium decomposition.

-

Allow the mixture to warm to RT and stir for 2–4 hours. The diazonium species attacks the activated methylene carbon, closing the ring.

-

Workup: Pour into ice water. The nitro-indazole ester typically precipitates. Filter and wash with water.[1]

-

Step 2: Reduction to this compound Rationale: Catalytic hydrogenation is preferred for cleanliness, but SnCl₂ is a robust alternative if halogen substituents (sensitive to hydrogenolysis) are present on the ring.

-

Reagents: Methyl 6-nitro-1H-indazole-3-carboxylate (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).

-

Procedure:

-

Safety: Purge reaction vessel with N₂ to remove O₂ before introducing H₂.

-

Suspend the nitro compound and catalyst in MeOH.

-

Apply H₂ atmosphere (balloon pressure is usually sufficient; 30 psi for scale-up).

-

Stir at RT for 4–12 hours. Monitor by LCMS (Disappearance of -NO₂ peak, appearance of M+1 amine peak).

-

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Note: The product is an amine ester; avoid strong acids during workup to prevent hydrolysis of the ester or salt formation.

-

Reactivity & Functionalization Guide

For the medicinal chemist, this molecule offers three distinct "handles" for diversification. Understanding the reactivity order is crucial for library synthesis.

Orthogonal Reactivity Map

-

N1-Indazole Nitrogen (Nucleophile):

-

Reactivity: Moderate.[2] pKa ~14.

-

Action: Must often be protected (THP, SEM, Boc) before modifying the other positions to prevent N-alkylation byproducts.

-

Protocol: Dihydropyran (DHP) + pTSA (cat) in DCM protects N1 as the THP ether.

-

-

C6-Amino Group (Nucleophile):

-

C3-Methyl Ester (Electrophile):

-

Reactivity: Low to Moderate.

-

Action: Hydrolysis to acid, or direct aminolysis to form amides.

-

Use Case: Formation of the "Head" group that interacts with the kinase hinge region.

-

Library Generation Logic (Graphviz)

Figure 2: Chemoselective diversification strategy.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The indazole-3-carboxamide motif (derived from this ester) is a bioisostere of the ATP adenine ring.

-

Hinge Binding: The N1-H and the C3-Carbonyl (of the derived amide) typically form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone.

-

Selectivity: The 6-position vector points toward the ribose binding pocket or the solvent front, allowing for the introduction of solubilizing groups (e.g., morpholine, piperazine) without disrupting the primary binding mode.

Case Studies & Targets

-

FGFR Inhibitors: Derivatives of 6-aminoindazole-3-carboxylates have shown nanomolar potency against Fibroblast Growth Factor Receptors (FGFR). The 6-amino group is often derivatized with 3,5-dimethoxybenzenesulfonyl chlorides to target the hydrophobic pocket adjacent to the ATP site.

-

GSK-3β Inhibitors: Used in the development of treatments for Alzheimer's and Type 2 diabetes.[5] The scaffold provides a rigid template that locks the pharmacophores in the correct orientation for the ATP pocket.

-

VEGFR-2: Similar to Pazopanib (which uses a 2H-indazole), 1H-indazole-3-carboxamides are explored for anti-angiogenic activity.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling:

-

The amino-ester is relatively stable but should be stored at 2–8°C under inert gas to prevent slow oxidation of the aniline or hydrolysis of the ester.

-

Warning: The intermediate diazo species in the synthesis (Step 1) are potentially explosive. Never let the diazonium salt dry out; proceed immediately to cyclization in solution.

-

-

Waste: Dispose of organic filtrates containing Pd/C in dedicated heavy metal waste containers.

References

-

BenchChem. (2025).[1][6] Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from

-

Zhang, M., et al. (2020).[3][7] "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." European Journal of Medicinal Chemistry. Retrieved from

-

Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from

-

Hu, Y., et al. (2012).[3] "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit."[8][9] Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl 3-amino-1H-indazole-6-carboxylate Product Page (Isomer Reference). Retrieved from

-

Pujari, J.N., et al. (2012). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 6-amino-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-amino-1H-indazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of the indazole core, a privileged scaffold, this compound serves as a versatile intermediate for the synthesis of complex bioactive molecules.[1] The indazole motif is present in several FDA-approved drugs, including the anticancer agent pazopanib and the antiemetic granisetron, highlighting its therapeutic relevance.[1] This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, a detailed synthetic protocol with purification and characterization methodologies, and a discussion of its critical applications in drug discovery, particularly as a hinge-binding fragment in kinase inhibitors.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is foundational to scientific research. The structural and naming conventions for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 851652-52-3[3] |

| Molecular Formula | C₉H₉N₃O₂[2][3] |

| Molecular Weight | 191.19 g/mol [3] |

| Canonical SMILES | COC(=O)C1=NNC2=C1C=CC(=C2)N[2] |

| InChI Key | MAHOTWJZRCUWPM-UHFFFAOYSA-N[2] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental settings.

| Property | Value/Information | Source |

| Appearance | Solid | [4] |

| Purity | Commercially available at ≥95% | [4] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3][4] |

| Melting Point | Data not available; the parent compound, Methyl 1H-indazole-3-carboxylate, has a melting point of 162-163°C. | [5] |

| Boiling Point | Data not available; the parent compound, Methyl 1H-indazole-3-carboxylate, has a boiling point of 345.2°C at 760 mmHg. | [5] |

| Solubility | Soluble in water. | [6] |

Synthesis and Purification

The synthesis of polysubstituted indazoles like this compound requires a regioselective, multi-step approach. The following protocol is a representative method based on established indazole synthesis strategies, such as the cyclization of an appropriately substituted aniline derivative.[1][7]

Synthetic Strategy

The core strategy involves the construction of the indazole ring via diazotization and intramolecular cyclization of a 2-amino-phenylacetate derivative. This approach is favored for its reliability in forming the bicyclic indazole system. The starting material, methyl 2,4-diaminobenzoate, is strategically chosen to place the amino group at the eventual 6-position and the ester at the 3-position following cyclization.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Methyl 2,4-diaminobenzoate

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve Methyl 2,4-diaminobenzoate (1 equivalent) in a 2M HCl solution.

-

Cool the mixture to 0-5°C using an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt.

-

Slowly add a pre-cooled aqueous solution of Sodium Nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C for 30-45 minutes upon completion of the addition.

-

-

Cyclization:

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60°C. The gentle heating facilitates the intramolecular cyclization to form the indazole ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer three times with Ethyl Acetate.

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Protocol: Purification

Objective: To purify the crude this compound.

Method: Flash Column Chromatography

Materials:

-

Silica Gel (230-400 mesh)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Prepare a silica gel slurry in hexanes and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% and gradually increasing to 50% Ethyl Acetate). The polarity gradient is chosen to effectively separate the product from non-polar impurities and highly polar byproducts.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is a non-negotiable step, ensuring the reliability of subsequent biological data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to confirm the proton environment of the molecule. Expected signals would include aromatic protons on the benzene ring portion of the indazole, a singlet for the N-H proton of the indazole, a singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound, the expected monoisotopic mass is 191.06947 Da.[2]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any residual impurities. A single, sharp peak indicates high purity.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a cornerstone of modern medicinal chemistry due to its bioisosteric relationship with the native indole ring found in tryptophan and its ability to form key intermolecular interactions with biological targets.[8]

The Indazole Scaffold as a Privileged Structure

Indazoles are considered "privileged scaffolds" because they can bind to multiple, diverse biological targets with high affinity.[1] Their utility stems from:

-

Hydrogen Bonding: The indazole ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing for versatile interactions with protein active sites.[8]

-

Bioisosterism: It serves as an effective bioisostere for indole, often improving metabolic stability and physicochemical properties.[8]

-

Structural Rigidity: The fused ring system provides a rigid framework, which can reduce the entropic penalty of binding to a target protein.

Mechanism of Action: A Potent Kinase Hinge-Binder

A primary application of 3-amino-indazole derivatives is in the development of protein kinase inhibitors.[1] The 3-amino group is crucial for forming key hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many protein kinases.[1][9] This interaction mimics the binding of the adenine portion of ATP, allowing these compounds to act as competitive inhibitors. The 6-amino group on this compound provides an additional vector for modification to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Inhibition of a generic kinase pathway by an indazole-based drug.

Anticancer Potential

Research has specifically highlighted the potential of 6-aminoindazole derivatives as anticancer agents.[10][11] Studies have shown that compounds derived from this scaffold exhibit anti-proliferative activity against various human cancer cell lines, such as human colorectal cancer.[10][11] Furthermore, related indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape.[12] By inhibiting IDO1, these compounds can help reactivate the body's immune response against cancer cells.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically functionalized building block that provides access to a rich chemical space of high therapeutic value. Its proven role as a kinase hinge-binding fragment, coupled with the broader pharmacological potential of the indazole scaffold, ensures its continued importance in the field of drug discovery. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to reliably produce and validate this compound, facilitating the development of the next generation of targeted therapies.

References

- BLD Pharm.

- Alfa Chemistry. CAS 43120-28-1 1H-Indazole-3-carboxylic acid methyl ester.

- Benchchem.

- ChemicalBook.

- ChemScene.

- Guidechem.

- HETEROCYCLES.

- PubChemLite.

- Sigma-Aldrich.

- Bentham Science. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

- Bioorganic & Medicinal Chemistry.

- Molecules.

- PharmaBlock. Indazoles in Drug Discovery.

- ResearchGate. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C9H9N3O2) [pubchemlite.lcsb.uni.lu]

- 3. 851652-52-3|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 3-amino-1H-indazole-6-carboxylate | 1279865-95-0 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 6-amino-1H-indazole-3-carboxylate: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Core in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic the indole portion of tryptophan and participate in crucial hydrogen bonding interactions with biological targets.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of a multitude of pharmacologically active agents. Notably, several FDA-approved drugs, such as the anticancer agent pazopanib and the antiemetic granisetron, feature the indazole core, underscoring its therapeutic relevance.[2] Derivatives of the indazole nucleus have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Methyl 6-amino-1H-indazole-3-carboxylate (CAS No. 851652-52-3) is a key research chemical that embodies the potential of the indazole scaffold.[1] Its trifunctional nature, possessing a reactive amino group at the 6-position, a readily modifiable carboxylate at the 3-position, and a nucleophilic nitrogen at the 1-position of the indazole ring, makes it an exceptionally versatile building block for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, its derivatization potential, and its anticipated applications in drug discovery, particularly in the realm of oncology and kinase inhibition.

Physicochemical and Spectral Properties

| Property | Value | Source |

| CAS Number | 851652-52-3 | [1] |

| Molecular Formula | C₉H₉N₃O₂ | [4] |

| Molecular Weight | 191.19 g/mol | [4] |

| Appearance | Predicted to be a solid | - |

| XlogP (predicted) | 1.1 | [4] |

| Monoisotopic Mass | 191.06947 Da | [4] |

Predicted Mass Spectrometry Data:

Computational tools provide valuable insights into the expected mass spectral fragmentation of this compound, aiding in its identification and characterization in experimental setups.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.07675 | 138.0 |

| [M+Na]⁺ | 214.05869 | 148.4 |

| [M-H]⁻ | 190.06219 | 139.3 |

| [M+NH₄]⁺ | 209.10329 | 157.0 |

| [M+K]⁺ | 230.03263 | 145.1 |

| Data sourced from PubChemLite and predicted using CCSbase.[4] |

Synthesis and Derivatization Strategies

A robust and reproducible synthetic route is paramount for the accessibility of any research chemical. While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in a single source, a plausible pathway can be constructed based on established methodologies for the synthesis of related indazole derivatives. The proposed synthesis commences with the commercially available 3-methyl-6-nitro-1H-indazole.

Proposed Synthetic Pathway

Step 1: Oxidation and Esterification

The initial step involves the oxidation of the 3-methyl group of 3-methyl-6-nitro-1H-indazole to a carboxylic acid, followed by esterification to yield Methyl 6-nitro-1H-indazole-3-carboxylate. This transformation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through a multi-step process involving bromination followed by hydrolysis and oxidation. Subsequent esterification is typically carried out under acidic conditions with methanol. A general procedure for the esterification of an indazole-3-carboxylic acid involves heating a mixture of the carboxylic acid, methanol, and a catalytic amount of a strong acid like methanesulfonic acid.[1]

Step 2: Reduction of the Nitro Group

The final step is the selective reduction of the nitro group at the 6-position to an amino group. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5] Alternative reduction methods include the use of tin(II) chloride (SnCl₂) in hydrochloric acid.[5]

Derivatization Potential

The true value of this compound as a research chemical lies in its potential for derivatization at three key positions, allowing for the exploration of a vast chemical space.

-

Position 1 (Indazole Nitrogen): The N1 position of the indazole ring can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed with acyl chlorides or anhydrides. These modifications can influence the compound's solubility, metabolic stability, and binding interactions.

-

Position 3 (Carboxylate Group): The methyl ester at the C3 position is a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides using standard peptide coupling reagents like HOBT and EDC.HCl.[6] This amidation is a crucial step in the synthesis of many kinase inhibitors.[2]

-

Position 6 (Amino Group): The primary amino group at the C6 position is a key site for introducing diversity. It can undergo N-acylation with various carboxylic acids or their activated derivatives, and N-alkylation via reductive amination. Furthermore, the amino group can be converted to a halide, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with various boronic acids.[7]

Applications in Drug Discovery and Experimental Protocols

The structural features of this compound make it a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology.

Potential as a Kinase Inhibitor Scaffold

The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment in kinase inhibitors.[8] The amino group at the 3-position can form critical hydrogen bond interactions with the hinge region of various protein kinases. While the topic compound has an ester at this position, it can be readily converted to an amide, a common hinge-binding motif. The 6-amino group provides a vector for introducing substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Potential as an IDO1 Inhibitor Precursor

Indoleamine 2,3-dioxygenase 1 (IDO1) is an important therapeutic target in cancer immunotherapy. The indazole ring is a known bioisostere of the indole ring of tryptophan, the natural substrate of IDO1. Several 6-aminoindazole derivatives have been designed and synthesized as IDO1 inhibitors, showing potent anti-proliferative activity in cancer cell lines.[9] this compound serves as an excellent starting material for the synthesis of such inhibitors.

General Experimental Protocol: N-Acylation of the 6-Amino Group

This protocol provides a general method for the derivatization of the 6-amino group, a common first step in a medicinal chemistry campaign.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl)

-

Hydroxybenzotriazole (HOBT)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HOBT (1.2 eq) and EDC.HCl (1.2 eq).

-

Add TEA or DIPEA (3.0 eq) to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related indazole compounds suggest that it should be handled with care. It is predicted to be harmful if swallowed, and may cause skin and eye irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, and inhalation of dust should be avoided.

Conclusion

This compound is a high-value research chemical with significant potential in drug discovery. Its versatile trifunctional nature allows for the facile generation of diverse chemical libraries targeting a range of biological targets, with a particular emphasis on protein kinases and enzymes involved in cancer progression like IDO1. This technical guide provides a foundational understanding of its properties, a logical synthetic approach, and its broad derivatization potential, empowering researchers to effectively utilize this promising scaffold in their quest for novel therapeutics.

References

-

PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9N3O2). Retrieved from [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. (2024, August 22). Retrieved from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (n.d.). Retrieved from [Link]

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. (2023, July 15). Retrieved from [Link]

-

Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Current Medicinal Chemistry. (2022, August 5). Retrieved from [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. (2023, May 12). Retrieved from [Link]

-

Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. (2015, December 28). Retrieved from [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. (2012, June 6). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C9H9N3O2) [pubchemlite.lcsb.uni.lu]

- 5. caymanchem.com [caymanchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 8. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methyl 6-amino-1H-indazole-3-carboxylate: A Technical Guide for Kinase Inhibitor Synthesis

This guide details the strategic application, synthesis, and experimental protocols for Methyl 6-amino-1H-indazole-3-carboxylate (CAS: 851652-52-3), a high-value scaffold in medicinal chemistry.

Executive Summary

This compound represents a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. Its structural utility lies in its orthogonal bifunctionality :

-

C3-Carboxylate (The "Head"): A precursor to carboxamides that function as critical Hinge Binders , forming hydrogen bonds with the kinase backbone (e.g., the "gatekeeper" region).

-

C6-Amino Group (The "Tail"): A nucleophilic handle for attaching solubilizing groups or hydrophobic moieties that extend into the Solvent Front or Allosteric Pockets (e.g., DFG-out conformation stabilization).

This guide provides a validated synthetic roadmap for researchers targeting tyrosine kinases (e.g., VEGFR, FGFR, FLT3) using this specific indazole core.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 851652-52-3 |

| Molecular Formula | C |

| Molecular Weight | 191.19 g/mol |

| Key Functionality | 3-Ester (Electrophile), 6-Amine (Nucleophile), 1-NH (Acidic/H-bond donor) |

| Solubility | Soluble in DMSO, DMF; Moderate in MeOH/DCM |

| pKa (Calc) | Indazole NH: ~13.8; Aniline NH |

Strategic Utility in Drug Design

The indazole ring mimics the purine ring of ATP. The specific substitution pattern of the 6-amino-3-carboxylate allows for a "Divide and Conquer" synthetic strategy:

-

Hinge Interaction (C3): The ester is hydrolyzed to the acid and coupled with heteroaromatic amines (e.g., 3-aminopyridine, amino-pyrazoles). The resulting amide NH acts as a hydrogen bond donor to the kinase hinge carbonyls.

-

Solvent Interaction (C6): The amine is derivatized into ureas, amides, or sulfonamides. This "tail" modulates physicochemical properties (LogP, solubility) and kinase selectivity.

Visualization: Structural Logic & Binding Mode

Figure 1: The dual-functional logic of the scaffold. The C3 position anchors the molecule to the kinase hinge, while the C6 position tunes potency and pharmacokinetic properties.

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route utilizes the diazo-cyclization of phenylacetic acid derivatives .

Retrosynthetic Analysis

Target

Detailed Protocol: Synthesis from Precursors

Step 1: Cyclization to Indazole Core

Objective: Convert Methyl 2-amino-4-nitrophenylacetate to Methyl 6-nitro-1H-indazole-3-carboxylate.

-

Reagents: Sodium Nitrite (NaNO

), Acetic Acid (AcOH), Water. -

Mechanism: Diazotization of the primary amine followed by intramolecular attack by the enolizable methylene carbon.

Procedure:

-

Dissolve Methyl 2-amino-4-nitrophenylacetate (10.0 g, 47.6 mmol) in glacial acetic acid (100 mL).

-

Cool the solution to 0–5 °C in an ice bath.

-

Add a solution of NaNO

(3.6 g, 52.3 mmol) in water (10 mL) dropwise over 20 minutes. Caution: Maintain temperature <10 °C to prevent diazo decomposition. -

Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The product typically precipitates as a yellow/orange solid.

-

Workup: Pour the reaction mixture into ice-water (300 mL). Filter the precipitate, wash with water (3 x 50 mL), and dry under vacuum.

-

Yield: ~85–90% of Methyl 6-nitro-1H-indazole-3-carboxylate.

Step 2: Reduction to the Target Amine

Objective: Selective reduction of the C6-nitro group to the C6-amine without affecting the C3-ester or cleaving the N-N bond.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH

Cl), Ethanol/Water. -

Why this method? Fe/NH

Cl is milder than catalytic hydrogenation (H

Procedure:

-

Suspend Methyl 6-nitro-1H-indazole-3-carboxylate (5.0 g, 22.6 mmol) in EtOH (100 mL) and water (25 mL).

-

Add NH

Cl (6.0 g, 113 mmol) and Iron powder (6.3 g, 113 mmol). -

Heat to reflux (80 °C) with vigorous stirring for 2–4 hours. Monitor by TLC (the amine is more polar and fluorescent).

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

-

Concentrate the filtrate to remove EtOH. Dilute the aqueous residue with EtOAc (100 mL) and wash with saturated NaHCO

. -

Dry organic layer over Na

SO -

Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).

-

Final Product: this compound (Off-white solid).

Experimental Workflows for Kinase Inhibitor Synthesis

The order of operations is critical. Path A (C6-First) is generally preferred to avoid solubility issues associated with highly rigid hinge binders.

Workflow Diagram

Figure 2: The preferred "Tail-First" synthetic workflow allows for better solubility handling during the intermediate steps.

Protocol: Urea Formation at C6 (The "Tail")

This reaction creates the classic "diaryl urea" motif seen in inhibitors like Linifanib.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF or THF.

-

Reagent: Add the appropriate Isocyanate (1.1 eq) (e.g., Phenyl isocyanate, 3-trifluoromethylphenyl isocyanate).

-

Conditions: Stir at RT for 4–12 hours. If reaction is sluggish, heat to 60 °C.

-

Isolation: Pour into water. The urea product usually precipitates. Filter and wash with Et

O to remove unreacted isocyanate.

Protocol: C3-Amide Coupling (The "Head")

After installing the tail and hydrolyzing the ester (LiOH/THF/H

-

Activation: Dissolve the intermediate carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins.

-

Coupling: Add the heteroaryl amine (e.g., 2-aminopyrimidine, 3-amino-indazole) (1.2 eq).

-

Reaction: Stir at 50–80 °C for 12 hours. (Elevated temperature is often needed due to the low nucleophilicity of heteroaryl amines).

-

Purification: Isolate via preparative HPLC or silica chromatography.

Troubleshooting & Expert Insights

| Issue | Causality | Solution |

| Low Yield in Diazo Step | Temperature >10 °C causes decomposition of the diazonium intermediate. | Strictly control temp <5 °C during NaNO |

| N1-Alkylation Side Reaction | The indazole N1 is acidic and nucleophilic. | If performing alkylations, protect N1 (e.g., THP, SEM) or use specific bases (Cs |

| Poor Solubility of Intermediates | The flat, rigid indazole core stacks efficiently (pi-stacking). | Use polar aprotic solvents (DMF, NMP) for reactions. Introduce solubilizing tails (morpholine, piperazine) early in the sequence. |

| Incomplete Amide Coupling | Steric hindrance at C3 or low amine nucleophilicity. | Switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride). Use microwave irradiation. |

References

-

Vertex AI Search. (2025). Synthesis and biological evaluation of indazole derivatives. Retrieved from

-

ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

-

National Institutes of Health (PMC). (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. Retrieved from

-

Heterocycles. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic acid and its derivatives. (Foundational chemistry for the diazo route). Retrieved from

-

RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. (Context on indazole functionalization). Retrieved from

Technical Guide: Methyl 6-amino-1H-indazole-3-carboxylate as a Pharmaceutical Intermediate

[1]

Executive Summary

This compound is a bifunctional heterocyclic building block critical to modern medicinal chemistry.[1] It serves as a "privileged scaffold" for the development of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs), specifically VEGFR , FGFR , and FLT3 .[2]

Its structural value lies in its orthogonality:

-

Position 3 (Ester): A precursor to the "hinge-binding" motif (typically a carboxamide) that anchors the molecule within the kinase ATP pocket.

-

Position 6 (Amine): A solvent-exposed handle allowing for the attachment of solubilizing groups or "tail" moieties (e.g., ureas, amides) that probe the hydrophobic back-pocket, essential for potency and selectivity.[2]

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 851652-52-3 |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| Appearance | Yellow to off-white solid |

| pKa (Calculated) | ~11.5 (Indazole NH), ~3.5 (Aniline NH₃⁺) |

| Solubility | Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water.[1][3][4][5] |

Reactivity Logic

-

N1-Proton Acidity: The indazole NH is acidic.[1] Without protection, alkylation often yields a mixture of N1 and N2 isomers, though N1 is thermodynamically favored.[2]

-

C6-Amine Nucleophilicity: The aniline nitrogen is the most nucleophilic site.[1] It can be selectively acylated or sulfonylated without affecting the indole nitrogen or the ester.

-

C3-Ester Electrophilicity: The methyl ester is relatively stable but can be converted to primary amides (via aminolysis) or hydrolyzed to the carboxylic acid.

Synthetic Pathways (The "Make")[2]

The synthesis of this intermediate typically follows the Isatin Ring-Contraction Route , favored in industrial settings for its scalability and avoidance of unstable diazonium intermediates.[1]

Pathway Visualization (DOT Diagram)[2]

Figure 1: Step-wise synthetic route from 6-nitroisatin to the target amine.

Detailed Experimental Protocol

Note: This protocol is a composite of standard industrial methodologies for indazole-3-carboxylates.

Step 1: Synthesis of 6-Nitro-1H-indazole-3-carboxylic acid

Principle: 6-Nitroisatin is hydrolyzed to the corresponding amino-keto-acid, diazotized, and then reduced to effect cyclization.[1]

-

Suspend 6-nitroisatin (1.0 eq) in water.[1] Add NaOH (1.1 eq) and warm to 50°C until dissolved (formation of sodium isatinate).

-

Cool to 0°C. Add a solution of NaNO₂ (1.05 eq) in water.

-

Add this mixture dropwise to a vigorously stirred solution of H₂SO₄ (excess) in water at 0°C. Critical: Keep temperature <5°C to prevent diazonium decomposition.

-

Add a solution of SnCl₂[6]·2H₂O (2.5 eq) in conc.[2] HCl dropwise. The ring closes to form the indazole core.

-

Filter the precipitate, wash with water, and dry.[2]

-

Checkpoint: Product should be a tan/brown solid. LCMS [M+H]⁺ = 208.[2]

-

Step 2: Esterification[2][7]

-

Dissolve the crude acid in Methanol (10 vol).

-

Add catalytic H₂SO₄ (0.5 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.[2]

-

Reflux for 6–12 hours. Monitor by TLC (disappearance of acid).[2]

-

Concentrate in vacuo.[6] Neutralize with sat. NaHCO₃. Filter the precipitate.[6][8]

Step 3: Nitro Reduction to Aniline

Principle: Selective reduction of the nitro group without over-reducing the indazole ring.

-

Dissolve Methyl 6-nitro-1H-indazole-3-carboxylate in MeOH/THF (1:1).[1]

-

Method A (Catalytic): Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4 hours.

-

Method B (Chemical - Preferred for scale): Add Iron powder (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O. Reflux for 2 hours.

-

Filter through Celite. Concentrate the filtrate.

-

Recrystallize from Ethanol/Water if necessary.

Pharmaceutical Applications (The "Use")

This molecule is a precursor to Type II Kinase Inhibitors . The indazole-3-carboxamide core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.[1]

Mechanism of Action & SAR Logic

Figure 2: Structure-Activity Relationship (SAR) logic for indazole kinase inhibitors.

Key Derivatizations[1][2]

-

Amide Coupling at C3: The methyl ester is converted to a primary or secondary amide (e.g., using methylamine or ammonia).[2] This amide NH/CO pair forms the critical H-bond donor/acceptor motif with the kinase hinge residues (e.g., Cys919 in VEGFR2).[2]

-

Urea Formation at C6: The 6-amino group is often reacted with isocyanates to form ureas.[1] This extension reaches into the "DFG-out" allosteric pocket, a strategy used in drugs like Sorafenib and Regorafenib (though they use different cores, the spatial logic is identical).[2]

Quality Assurance & Analytics

For pharmaceutical grade intermediates, the following specifications are standard:

| Test | Method | Acceptance Criteria |

| Identification | ¹H NMR (DMSO-d₆) | Conforms to structure.[1] Key peaks: Indazole C3-H (absent), Ester O-CH₃ (~3.9 ppm), NH₂ (~5.5 ppm).[2] |

| Purity | HPLC (C18, ACN/H₂O) | > 98.0% Area |

| Residual Solvents | GC-HS | MeOH < 3000 ppm, THF < 720 ppm |

| Loss on Drying | Gravimetric | < 0.5% w/w |

References

-

Synthesis of Indazole-3-carboxylates

-

Application in Kinase Inhibitors (PAK1)

-

General Indazole Synthesis (Isatin Route)

-

FLT3 Inhibitor Design

Sources

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. prepchem.com [prepchem.com]

- 4. US7060841B2 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility Profile of Methyl 6-amino-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 6-amino-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally related analogues, theoretical predictions, and established physicochemical principles to construct a robust predictive solubility profile. The document delves into the intrinsic properties of the molecule, explores the anticipated effects of various solvent systems, pH, and temperature, and furnishes detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity. Safety and handling guidelines are also provided to ensure best laboratory practices. This guide is intended to be an essential resource for scientists engaged in the research and development of novel therapeutics based on the indazole scaffold.

Introduction: The Significance of this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, with its strategic placement of an amino group and a methyl ester, represents a versatile intermediate for the synthesis of a new generation of targeted therapeutics. Its structural motifs suggest potential applications as kinase inhibitors, anti-inflammatory agents, and in other signaling pathways where the indazole core can act as a crucial pharmacophore.

A thorough understanding of the solubility of this compound is paramount for its successful application in drug discovery and development. Solubility directly impacts a wide range of critical parameters, including:

-

Bioavailability: The extent to which a compound is absorbed and becomes available at the site of action.

-

Formulation Development: The ability to create stable and effective dosage forms.

-

In Vitro Assay Performance: Ensuring accurate and reproducible results in biological screening.

-

Process Chemistry: Optimization of reaction conditions, purification, and crystallization.

This guide aims to provide a detailed and practical understanding of the solubility characteristics of this compound to facilitate its effective use in research and development.

Physicochemical Properties: Predicting Solubility Behavior

The solubility of a molecule is governed by its intrinsic physicochemical properties. While experimental data for this compound is scarce, we can predict its behavior based on its structure and data from analogous compounds.

| Property | Predicted/Estimated Value | Implication for Solubility |

| Molecular Formula | C₉H₉N₃O₂ | - |

| Molecular Weight | 191.19 g/mol | Moderate molecular weight, generally favorable for solubility. |

| XlogP | 1.1 | Indicates a relatively hydrophilic character, suggesting some degree of aqueous solubility. |

| pKa (acidic) | ~14-15 (estimated from 6-aminoindazole) | The indazole N-H proton is weakly acidic. |

| pKa (basic) | ~3-4 (estimated from aniline and electronic effects) | The 6-amino group is expected to be a weak base. |

| Melting Point | Not available | A high melting point could indicate strong crystal lattice energy, which can negatively impact solubility. |

Predicted Solubility Profile

Based on the analysis of its physicochemical properties and data from structurally similar molecules, a predictive solubility profile for this compound can be constructed.

Aqueous Solubility

The presence of the amino group and the nitrogen atoms in the indazole ring, capable of hydrogen bonding with water, suggests a degree of aqueous solubility. The parent compound, 6-amino-1H-indazole, is reported to be "slightly soluble in water," with an experimental value of 18.2 µg/mL at pH 7.4.[1] Conversely, Methyl 1H-indazole-3-carboxylate, which lacks the polar amino group, is described as "insoluble in water."[2] Therefore, it is reasonable to predict that this compound will exhibit low to moderate aqueous solubility, likely in the low µg/mL to low mg/mL range.

The molecule's amphoteric nature, with a weakly basic amino group and a weakly acidic indazole N-H, means its aqueous solubility will be highly dependent on pH.

-

Acidic pH (pH < pKa of amino group): The amino group will be protonated, forming a more soluble cationic species. Thus, solubility is expected to increase significantly in acidic conditions.

-

Neutral pH (pH 7.4): The molecule will exist predominantly in its neutral form.

-

Basic pH (pH > pKa of indazole N-H): The indazole N-H may be deprotonated to form an anionic species, which could lead to a slight increase in solubility, although this effect is likely to be less pronounced than at acidic pH due to the high pKa.

Organic Solvent Solubility

Indazole derivatives generally exhibit good solubility in polar organic solvents.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the solvent to engage in hydrogen bonding with the amino group and the indazole ring. 6-Aminoindazole is reported to be soluble in methanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to excellent solubility is anticipated. DMSO is a common solvent for indazole-based compounds in biological assays. Indazole-3-carboxylic acid is slightly soluble in DMSO.[5]

-

Less Polar Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the molecule.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following section outlines robust and widely accepted protocols for both kinetic and thermodynamic solubility measurements.

Workflow for Solubility Determination

Caption: General workflow for experimental solubility determination.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5]

Protocol:

-

Preparation:

-

Add an excess of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial. The excess solid should be visually apparent.

-

Prepare a blank solvent sample for background correction.

-

-

Equilibration:

-

Sample Processing:

-

Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[5]

-

-

Quantification (HPLC-UV/MS):

-

Prepare a standard curve of the compound in the same solvent system.

-

Analyze the filtered supernatant by a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

-

The concentration obtained is the thermodynamic solubility.

-

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][7]

Protocol:

-

Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a microplate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation:

-

Shake the microplate at room temperature for a defined period, typically 1-2 hours.[8]

-

-

Precipitate Removal:

-

Filter the samples using a filter plate or centrifuge the plate at high speed to pellet any precipitate.

-

-

Quantification:

-

Transfer the clear supernatant to a new plate and determine the concentration using UV-Vis spectroscopy or LC-MS/MS, comparing against a standard curve prepared in the same aqueous buffer with the corresponding DMSO concentration.[9]

-

Factors Influencing Solubility

pH

As discussed, the solubility of this compound is expected to be pH-dependent due to the presence of the ionizable amino group. A pH-solubility profile should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand its potential absorption in the gastrointestinal tract.

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, solubility increases with increasing temperature. This can be an important consideration for formulation and storage.

Polymorphism

The existence of different crystalline forms (polymorphs) can significantly impact the solubility of a compound. Different polymorphs can have different crystal lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is crucial to characterize the solid form of the material being used for solubility studies.

Safety and Handling

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][10]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

-

Store in a cool, dry, and dark place in a tightly sealed container.

-

Conclusion

This technical guide provides a comprehensive predictive solubility profile for this compound, a compound of significant interest in medicinal chemistry. By integrating theoretical predictions with data from structurally related molecules, this guide offers valuable insights into its expected behavior in various solvent systems and under different conditions. The detailed experimental protocols provided will enable researchers to accurately determine the kinetic and thermodynamic solubility of this compound, a critical step in its journey from a promising building block to a potential therapeutic agent. Adherence to the outlined safety and handling procedures will ensure the responsible and effective use of this valuable chemical entity in the laboratory.

References

- Barrett, D., et al. (2022).

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4498-67-3,Indazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Marvin. (n.d.). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

-

PMC. (2024, December 28). In silico prediction of pKa values using explainable deep learning methods. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. chembk.com [chembk.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. who.int [who.int]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. protocols.io [protocols.io]

- 10. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for the Acylation of Methyl 6-amino-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acylated 6-Aminoindazoles

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. Specifically, the derivatization of the 6-amino group of methyl 6-amino-1H-indazole-3-carboxylate provides a critical entry point for modulating the pharmacological properties of these molecules. Acylation at this position allows for the introduction of a diverse array of functional groups, enabling fine-tuning of potency, selectivity, solubility, and metabolic stability. These acylated derivatives are key intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.

This guide provides a detailed technical overview of the acylation of this compound, focusing on the underlying chemical principles, reaction optimization, and step-by-step protocols for common acylation methodologies.

Understanding the Reaction: Mechanism and Chemoselectivity

The acylation of this compound is fundamentally a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 6-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond.

The primary challenge in the acylation of this substrate is chemoselectivity . The indazole ring itself contains two nucleophilic nitrogen atoms (N1 and N2). While the 6-amino group is generally more nucleophilic than the ring nitrogens due to its exocyclic and aniline-like character, side reactions at N1 or N2 can occur, particularly under strongly basic conditions or with highly reactive acylating agents.

The general mechanism using an acyl chloride is depicted below:

Caption: Nucleophilic addition-elimination mechanism of acylation.

Controlling the reaction conditions—specifically the choice of base, solvent, and temperature—is paramount to achieving high yields of the desired 6-amido product.

Key Reaction Parameters and Their Rationale

| Parameter | Choice & Rationale |

| Acylating Agent | Acyl Chlorides/Anhydrides: Highly reactive, often leading to rapid and complete conversion at low temperatures. Requires a base to scavenge the HCl or carboxylic acid byproduct.[1][2] Carboxylic Acids: Less reactive, requiring activation with a coupling agent (e.g., EDC, HATU). This method is milder and ideal for sensitive substrates or when the corresponding acyl chloride is unavailable.[3] |

| Base | Non-nucleophilic organic bases (Pyridine, Triethylamine (TEA), DIPEA): Preferred for acyl chloride/anhydride reactions. They effectively neutralize the acid byproduct without competing as a nucleophile. Pyridine can also act as a catalyst.[4] Inorganic bases (e.g., NaHCO₃, K₂CO₃): Can be used in biphasic or aqueous systems, offering a "greener" alternative.[5] |

| Solvent | Aprotic solvents (DCM, THF, DMF, Acetonitrile): Commonly used to dissolve the reactants and prevent side reactions with the acylating agent. DMF is particularly good at dissolving a wide range of substrates.[6] |

| Temperature | 0 °C to Room Temperature: The initial addition of the acylating agent is often performed at 0 °C to control the exothermic reaction and minimize side product formation. The reaction is then typically allowed to warm to room temperature to ensure completion.[4] |

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride

This protocol is suitable for the rapid and efficient synthesis of amides from readily available acyl chlorides.

Workflow:

Caption: Workflow for acylation with an acyl chloride.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

-

Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and pyridine (1.5-2.0 equiv.). Stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1-1.2 equiv.) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure methyl 6-acylamido-1H-indazole-3-carboxylate.

Rationale: The use of pyridine serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine, and it can also act as a nucleophilic catalyst.[7] Performing the initial addition at 0 °C helps to control the reaction rate and minimize potential side reactions.

Protocol 2: Acylation using a Carboxylic Acid and a Coupling Agent (EDC/HOBt)

This method is ideal for creating amide bonds from carboxylic acids, especially when the corresponding acyl chloride is unstable or not commercially available. It generally proceeds under milder conditions than the acyl chloride method.

Workflow:

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, combine the carboxylic acid (1.0 equiv.), N-hydroxybenzotriazole (HOBt) (1.2 equiv.), and this compound (1.1 equiv.).

-

Dissolution: Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise to the reaction mixture.

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv.) dropwise.[6]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into ice water.

-

Extract the product with an organic solvent such as ethyl acetate (EtOAc).

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove the urea byproduct and excess reagents.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude amide by silica gel column chromatography.

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this unstable intermediate to form an HOBt-ester, which is less prone to racemization (if the carboxylic acid is chiral) and reacts cleanly with the amine to form the amide.[2] The base (DIPEA/TEA) is necessary to deprotonate the amine and neutralize any salts present.

Troubleshooting and Key Considerations

-

Low Yield: If the reaction is sluggish, especially with electron-deficient amines or sterically hindered substrates, consider using a more powerful coupling agent like HATU in place of EDC/HOBt. For acyl chloride reactions, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can increase the reaction rate.

-

Side Products (N1/N2 Acylation): To favor acylation at the 6-amino position, use milder conditions and avoid strong, non-hindered bases that could deprotonate the indazole ring. The use of pyridine or DIPEA at low temperatures is generally effective. An electrochemical approach has been developed for selective N1-acylation, highlighting that the ring nitrogens can be reactive under specific conditions.[8][9]

-

Starting Material Insolubility: If the starting materials are not fully soluble in DCM or THF, DMF can be used as a solvent. However, its high boiling point can make it more difficult to remove during work-up.

-

Moisture Sensitivity: Acyl chlorides and coupling reagents like EDC are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere.

Conclusion

The acylation of this compound is a versatile and crucial transformation in the synthesis of pharmaceutically relevant compounds. By carefully selecting the acylating agent, base, and solvent, and by controlling the reaction temperature, researchers can achieve high yields of the desired 6-amido products. The protocols provided herein offer robust starting points for both common and specialized acylation reactions, empowering scientists in their drug discovery and development endeavors.

References

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

ResearchGate. (n.d.). Screening of conditions for selective one-pot direct N-acylation of.... Retrieved from [Link]

-

LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

-

GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Retrieved from [Link]

-

PDF. (2025, August 9). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

DOI. (n.d.). Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

-

DiVA. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

-

PubMed. (2019, January 18). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Retrieved from [Link]

-

Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 5. ias.ac.in [ias.ac.in]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]

- 9. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Buchwald-Hartwig Amination of Methyl 6-amino-1H-indazole-3-carboxylate

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the privileged indazole scaffold.

Executive Summary & Strategic Analysis

The functionalization of Methyl 6-amino-1H-indazole-3-carboxylate (1) via Buchwald-Hartwig amination presents a specific set of chemoselective challenges distinct from standard aniline couplings. This substrate contains three reactive centers that compete under palladium catalysis:

-

C6-Exocyclic Amine (Target): The desired nucleophile. However, its nucleophilicity is attenuated by the electron-withdrawing ester at C3 and the pyridine-like nitrogen (N2) of the indazole core.

-

N1-Indazole Nitrogen (Competitor): Highly acidic (pKa ~14). In the presence of bases typical for Buchwald couplings (e.g., NaOtBu), this site deprotonates, leading to catalyst poisoning or competing N-arylation.

-

C3-Methyl Ester (Bystander): Susceptible to hydrolysis or transesterification if alkoxide bases or aqueous conditions are misapplied.

Recommendation: While direct coupling of unprotected indazoles is possible with specialized precatalysts, the N1-Protection Strategy (Protocol A) is the "Gold Standard" for reproducibility and yield. The Direct Coupling Strategy (Protocol B) is reserved for high-throughput screening (HTS) or late-stage functionalization where protection steps are prohibitive.

Mechanistic Pathway & Decision Logic

The following decision tree illustrates the critical process parameters (CPPs) for selecting the correct protocol based on your electrophile and tolerance for protecting group steps.

Figure 1: Strategic decision tree for amino-indazole coupling. Route A is preferred to eliminate N1-interference.

Protocol A: The Robust Route (N1-Protected)

This route utilizes the Tetrahydropyranyl (THP) group to mask the N1 nitrogen. THP is orthogonal to the basic coupling conditions and easily removed with mild acid, preserving the C3-ester.

Phase 1: N1-Protection (THP)

-

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (PTSA).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Suspend This compound (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add DHP (2.5 equiv) and PTSA (0.05 equiv).

-

Stir at reflux (40°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The product (N1-THP intermediate) is now a standard aniline equivalent.

Phase 2: Buchwald-Hartwig Coupling

-